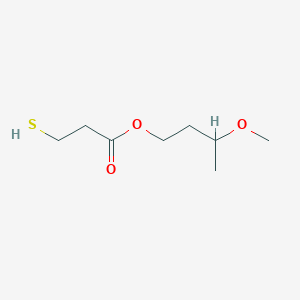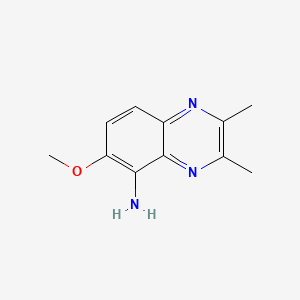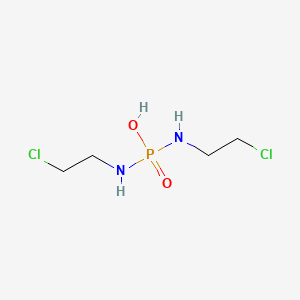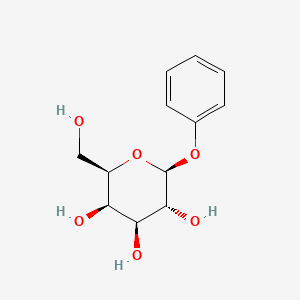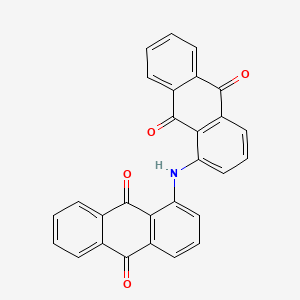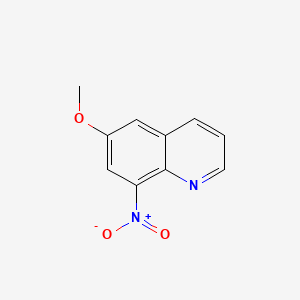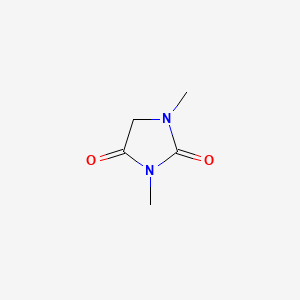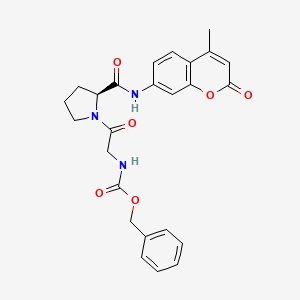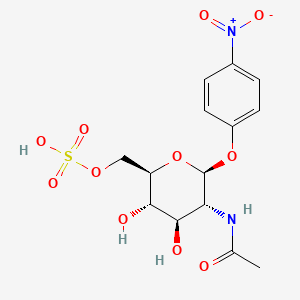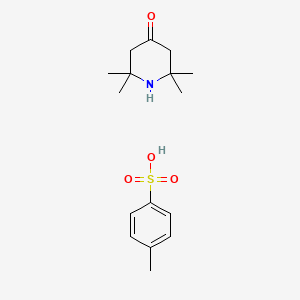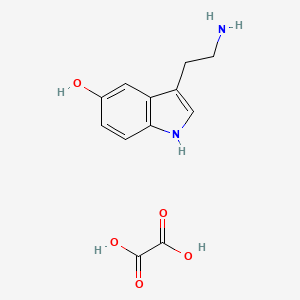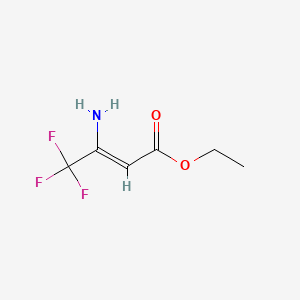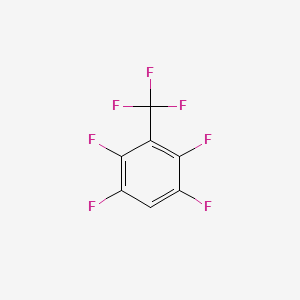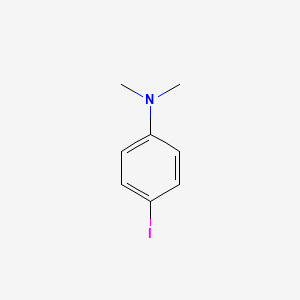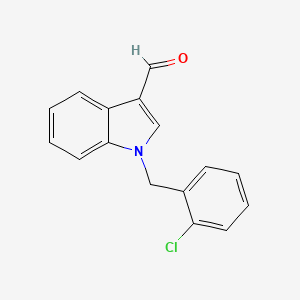
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
The compound “1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely a complex organic molecule. It appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a 2-chlorobenzyl group and a carbaldehyde group .
Synthesis Analysis
While the specific synthesis process for “1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde” is not available, similar compounds are often synthesized through multi-step processes involving reactions such as O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) explored the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This process, involving intramolecular addition and iododeauration, yields products in good to excellent yields, suggesting a potential application in synthesizing derivatives of indole carbaldehydes like 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (Kothandaraman, S. R. Mothe, S. S. M. Toh, & P. Chan, 2011).
Palladacycles with Indole Core
Singh et al. (2017) synthesized palladacycles using indole carbaldehydes. These complexes demonstrated efficiency as catalysts in reactions like Suzuki–Miyaura coupling and allylation of aldehydes, indicating potential catalytic applications of compounds related to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (M. Singh, F. Saleem, R. Pal, & A. Singh, 2017).
Baeyer-Villiger Oxidation
Bourlot, Desarbre, and Mérour (1994) investigated the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes. This reaction is key in synthesizing various indole derivatives, potentially including those related to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (A. Bourlot, E. Desarbre, & J. Mérour, 1994).
Oxirane-Opening—1,3-Oxazole-Closure Process
Suzdalev et al. (2011) studied the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin, leading to the formation of oxazolo[3,2-a]indole. These findings suggest potential synthetic pathways for creating novel structures from indole carbaldehydes (K. Suzdalev, S. V. Den’kina, G. Borodkin, et al., 2011).
Synthesis of Heterocyclic Compounds
Vikrishchuk et al. (2019) demonstrated the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This process may be relevant for developing compounds with similar structures to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (N. I. Vikrishchuk, K. Suzdalev, A. Y. Dranikova, et al., 2019).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPDMKKPNRPZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358067 | |
| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
90815-00-2 | |
| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



